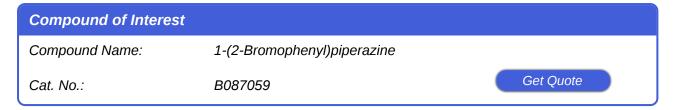


# **Application Note: Characterization of 1-(2-**Bromophenyl)piperazine by NMR and Mass **Spectrometry**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This application note details the analytical characterization of **1-(2-Bromophenyl)piperazine**, a key intermediate in pharmaceutical synthesis. The structure of this compound was unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a summary of the spectral data, detailed experimental protocols, and a discussion of the fragmentation pathways and spectral features. The presented data and methodologies are intended to serve as a valuable resource for researchers in quality control, process development, and medicinal chemistry.

### Introduction

1-(2-Bromophenyl)piperazine (oBPP) is a substituted phenylpiperazine that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Accurate and thorough characterization of such intermediates is critical to ensure the identity, purity, and quality of final drug substances. This note describes the application of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry for the structural elucidation and confirmation of 1-(2-

Bromophenyl)piperazine.

# **Spectroscopic Data Summary**



The NMR and mass spectrometry data provide a comprehensive profile of **1-(2-Bromophenyl)piperazine**. The chemical structure and key identifiers are presented below.

Compound: **1-(2-Bromophenyl)piperazine** CAS Number: 1011-13-8[2] Molecular Formula: C<sub>10</sub>H<sub>13</sub>BrN<sub>2</sub>[2][3][4] Molecular Weight: 241.13 g/mol [2][3]

# **NMR Spectroscopy Data**

The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **1-(2-Bromophenyl)piperazine**, based on analysis of related compounds.[5][6]

Table 1: <sup>1</sup>H NMR Data (Estimated)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.6 (dd, J ≈ 8.0, 1.5 Hz)	Doublet of doublets	1H	Ar-H (H-6)
~ 7.3 (td, J $\approx$ 8.0, 1.5 Hz)	Triplet of doublets	1H	Ar-H (H-4)
~ 7.1 (dd, J ≈ 8.0, 1.5 Hz)	Doublet of doublets	1H	Ar-H (H-3)
~ 6.9 (td, $J \approx 8.0$ , 1.5 Hz)	Triplet of doublets	1H	Ar-H (H-5)
~ 3.2 (t, J ≈ 5.0 Hz)	Triplet	4H	Piperazine (-CH2-N- Ar)
~ 3.1 (t, J ≈ 5.0 Hz)	Triplet	4H	Piperazine (-CH2-NH)
~ 1.9 (br s)	Broad singlet	1H	Piperazine (-NH)

Table 2: 13C NMR Data (Estimated)



Chemical Shift (δ, ppm)	Assignment
~ 150	Ar-C (C-1)
~ 133	Ar-C (C-6)
~ 128	Ar-C (C-4)
~ 125	Ar-C (C-3)
~ 122	Ar-C (C-2, C-Br)
~ 120	Ar-C (C-5)
~ 52	Piperazine (-CH <sub>2</sub> -N-Ar)
~ 46	Piperazine (-CH <sub>2</sub> -NH)

# **Mass Spectrometry Data**

The mass spectrum of **1-(2-Bromophenyl)piperazine** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the piperazine ring and the carbon-bromine bond.

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
241/243	High	[M+H]+ (Isotopic pattern for Br)
198/200	Moderate	[M+H - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>
171/173	Moderate	[M+H - C4H8N] <sup>+</sup>
162	Low	[M+H - Br] <sup>+</sup>
132	High	[C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> ] <sup>+</sup>
119	Moderate	[C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> ]+
70	High	[C4H8N]+



# **Experimental Protocols NMR Spectroscopy**

#### 2.1.1. Sample Preparation

- Weigh 5-10 mg of **1-(2-Bromophenyl)piperazine** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### 2.1.2. <sup>1</sup>H NMR Acquisition

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃ or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

#### 2.1.3. <sup>13</sup>C NMR Acquisition

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃ or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-160 ppm.



- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

# **Mass Spectrometry**

#### 2.2.1. Sample Preparation

- Prepare a stock solution of 1-(2-Bromophenyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL with the mobile phase.

#### 2.2.2. LC-MS Analysis

- Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: ESI positive.
- Scan Range: m/z 50-500.

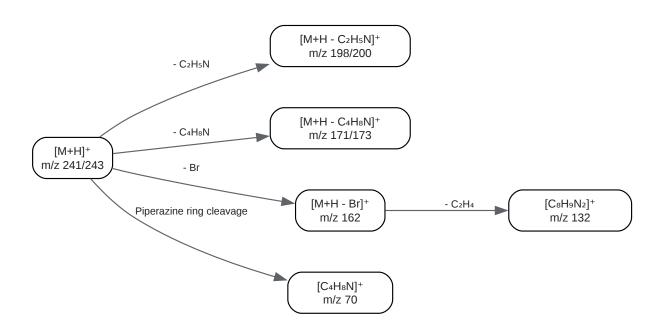
# Data Interpretation and Visualization NMR Spectra Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of an ortho-disubstituted benzene ring. The piperazine protons are expected to appear as two triplets, corresponding to the methylene groups adjacent to the aromatic ring and the NH group, respectively. The ¹³C NMR spectrum should display six signals for the aromatic carbons and two signals for the piperazine carbons.



# **Mass Spectrum Fragmentation**

The fragmentation of **1-(2-Bromophenyl)piperazine** in the mass spectrometer provides valuable structural information. The logical relationship of the fragmentation is depicted below.



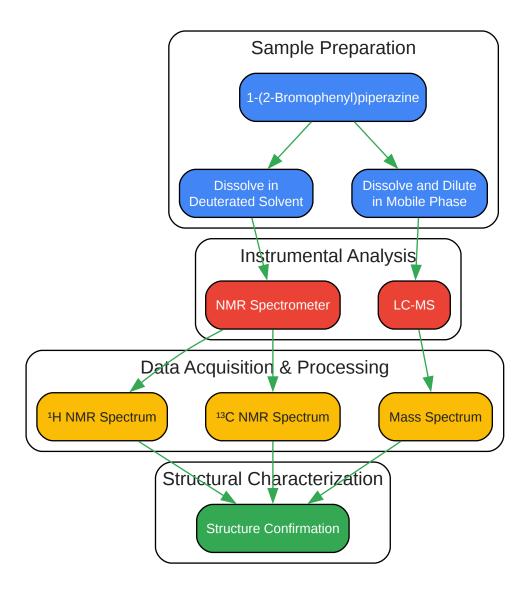
Click to download full resolution via product page

Caption: Proposed mass fragmentation pathway of 1-(2-Bromophenyl)piperazine.

# **Experimental Workflow**

The overall workflow for the characterization of **1-(2-Bromophenyl)piperazine** is outlined in the following diagram.





Click to download full resolution via product page

Caption: Workflow for the characterization of 1-(2-Bromophenyl)piperazine.

## Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the comprehensive characterization of **1-(2-Bromophenyl)piperazine**. The data and protocols presented in this application note can be readily adopted by analytical and synthetic chemists to ensure the quality and identity of this important pharmaceutical intermediate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ortho-Bromophenylpiperazine Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-BROMOPHENYL)PIPERAZINE | 1011-13-8 [chemnet.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Characterization of 1-(2-Bromophenyl)piperazine by NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087059#characterization-of-1-2-bromophenyl-piperazine-using-nmr-and-mass-spectrometry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com